3-Boc-8-oxo-3-azabicyclo[4.2.0]octane
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H19NO3 |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
tert-butyl 8-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-5-4-8-6-10(14)9(8)7-13/h8-9H,4-7H2,1-3H3 |
InChI Key |
QUMADJAHTIPMBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC(=O)C2C1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Boc 8 Oxo 3 Azabicyclo 4.2.0 Octane and Its Precursors
Retrosynthetic Approaches to the 3-Azabicyclo[4.2.0]octane Core
Retrosynthetic analysis provides a logical framework for devising synthetic routes by systematically deconstructing the target molecule into simpler, commercially available starting materials. For the 3-azabicyclo[4.2.0]octane core, two primary disconnection strategies are considered: those that break the cyclobutane (B1203170) ring and those that open the six-membered nitrogenous ring.
Disconnection Strategies Involving the Cyclobutane Ring
A common and powerful retrosynthetic disconnection of the cyclobutane ring in the 3-azabicyclo[4.2.0]octane system leads to a monocyclic six-membered ring precursor. This strategy is predicated on the forward reaction of a [2+2] cycloaddition. The disconnection of the C7-C8 and C5-C6 bonds of the cyclobutanone (B123998) ring points towards a precursor containing a double bond within the six-membered ring, specifically an enamine or a related derivative, and a ketene (B1206846) or ketene equivalent. This approach is advantageous as it allows for the stereocontrolled formation of the cyclobutane ring in the final steps of the synthesis.
Another disconnection strategy for the cyclobutane ring involves a formal [2+2] photocycloaddition. In this retrosynthetic view, the cyclobutane is disconnected to reveal two olefinic precursors. For the 3-azabicyclo[4.2.0]octane core, this would translate to a monocyclic piperidine (B6355638) derivative with an exocyclic double bond and another alkene. The forward reaction, a photochemical cycloaddition, can then be employed to construct the bicyclic system.
Disconnection Strategies Involving the Six-Membered Nitrogenous Ring
An alternative retrosynthetic approach focuses on the disconnection of the six-membered nitrogenous ring, the piperidone moiety. This strategy begins with a pre-formed cyclobutane derivative. A key disconnection is made at the N3-C4 and C2-N3 bonds, which corresponds to a tandem Strecker reaction–intramolecular nucleophilic cyclization (STRINC) sequence in the forward direction. d-nb.info This retrosynthesis leads to a 2-(ω-haloalkyl)cyclobutanone precursor. d-nb.info The six-membered ring is then formed through the intramolecular cyclization of an aminonitrile intermediate, which is itself generated from the cyclobutanone, an amine, and a cyanide source. d-nb.info This approach is particularly useful as it allows for the early introduction of the cyclobutane ring, with the more flexible six-membered ring being constructed in a later step.
Cycloaddition Reactions in the Construction of the Bicyclic System
Cycloaddition reactions are among the most efficient methods for the construction of cyclic and bicyclic systems, often proceeding with high regio- and stereoselectivity. For the synthesis of the 3-azabicyclo[4.2.0]octane core, [2+2] photocycloaddition reactions are particularly prominent for the formation of the cyclobutane ring.
Olefin [2+2] Photocycloaddition Strategies for the Cyclobutane Moietyhiroshima-u.ac.jprsc.org
The [2+2] photocycloaddition reaction is a powerful tool in organic synthesis for the formation of four-membered rings. researchgate.net This reaction involves the photochemical excitation of an alkene to its excited state, which then reacts with another ground-state alkene to form a cyclobutane ring. In the context of synthesizing the 3-azabicyclo[4.2.0]octane core, this strategy is employed to construct the cyclobutane moiety onto a pre-existing six-membered nitrogenous ring precursor.
A notable example involves a sequential Ugi multicomponent reaction followed by a [2+2] enone-olefin photochemical transformation to construct novel 3-azabicyclo[4.2.0]octan-4-one derivatives. nih.gov The Ugi reaction is first used to assemble a complex linear precursor, which is then subjected to photochemical conditions to induce an intramolecular [2+2] cycloaddition, thereby forming the bicyclic system. nih.gov
Intramolecular [2+2] photocycloaddition reactions are often favored for the synthesis of bicyclic systems as they can offer greater control over stereochemistry. The precursor for such a reaction must contain two olefinic moieties tethered by a suitable chain. For the synthesis of the 3-azabicyclo[4.2.0]octane core, a precursor would typically consist of a dihydropyridinone ring bearing an alkene-containing substituent on the nitrogen atom. Upon photochemical irradiation, the two double bonds can undergo an intramolecular cycloaddition to form the fused cyclobutane ring.
The aforementioned Ugi/[2+2] photocycloaddition strategy provides a concrete example of precursor design. The Ugi reaction allows for the rapid assembly of a precursor containing both an enone functionality within a cyclic system and a tethered olefin, perfectly poised for an intramolecular photocycloaddition. nih.gov
The utility of [2+2] photocycloaddition reactions is significantly enhanced by the ability to control the regiochemistry and stereochemistry of the resulting cyclobutane ring.
Regiochemistry: In the cycloaddition of two different alkenes, two regioisomers can potentially be formed: the "head-to-head" and the "head-to-tail" adducts. The regioselectivity is influenced by electronic and steric factors of the substituents on the alkenes. For intramolecular reactions, the length and nature of the tether connecting the two double bonds play a crucial role in dictating the regiochemical outcome, often favoring the formation of a specific isomer due to conformational constraints.
Stereochemistry: The stereochemistry of a [2+2] photocycloaddition can be controlled through various means. In intramolecular reactions, the stereochemistry of the starting material, particularly the configuration of substituents on the tether and the rings, can direct the stereochemical outcome of the cyclization. For intermolecular reactions, the use of chiral auxiliaries or chiral photosensitizers can induce enantioselectivity. rsc.org The reaction conditions, such as the solvent and temperature, can also influence the diastereoselectivity of the cycloaddition.
The following table summarizes key aspects of regio- and stereochemical control in the context of [2+2] photocycloaddition for the synthesis of bicyclic systems.
| Factor | Influence on Regiochemistry | Influence on Stereochemistry |
| Substituent Effects | Electronic and steric properties of substituents on the alkenes direct the orientation of addition. | The stereochemistry of existing chiral centers in the precursor can lead to diastereoselective cyclization. |
| Tether Length (Intramolecular) | Constrains the possible orientations of the two double bonds, often leading to high regioselectivity. | The conformation of the tether can favor the formation of one stereoisomer over others. |
| Chiral Auxiliaries/Sensitizers | Not a primary factor. | Can induce enantioselectivity in the formation of the cyclobutane ring. rsc.org |
| Reaction Conditions | Solvent polarity can influence the stability of intermediates, potentially affecting regioselectivity. | Temperature and solvent can affect the conformational equilibrium of the precursor and the transition states, influencing diastereoselectivity. |
Diels-Alder Reaction Pathways to Bicyclo[4.2.0]octane Frameworks
The Diels-Alder reaction represents a powerful and efficient method for constructing the six-membered ring of the bicyclo[4.2.0]octane system. This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a cyclohexene (B86901) ring with high stereocontrol. rsc.orgresearchgate.net In the context of synthesizing the bicyclo[4.2.0]octane core, a key strategy involves using a cyclobutene (B1205218) derivative as the dienophile.
Recent advancements have highlighted the use of highly reactive cyclobutenones as dienophiles. For instance, Yan and co-workers developed an enantioselective Diels-Alder reaction between dienes and cyclobutenone derivatives, catalyzed by chiral oxaborolidinium ions, to produce bicyclo[4.2.0]octane motifs. rsc.orgrsc.org This method proved crucial in the total synthesis of natural products like kingianin F. rsc.org The reaction's success often depends on the stability of the cyclobutenone and the choice of catalyst to control enantioselectivity. rsc.org
The versatility of the Diels-Alder reaction allows for various diene and dienophile combinations to yield the desired bicyclic framework. smolecule.com While thermal conditions are traditionally used, the reaction can be accelerated using Lewis acid catalysis. rsc.org These approaches simplify the synthesis of the core structure found in many complex natural products. researchgate.net
Table 1: Examples of Diels-Alder Reactions for Bicyclo[4.2.0]octane Synthesis
| Diene | Dienophile | Catalyst/Conditions | Key Feature | Reference |
|---|---|---|---|---|
| Generic Diene (e.g., 1,3-butadiene) | 3-(methoxycarbonyl)cyclobutenone | Chiral Oxaborolidinium Ions (COBI) | Enantioselective formation of the bicyclo[4.2.0]octane scaffold. | rsc.orgrsc.org |
| N-protonated 2-azabutadiene intermediates | Cyclopentadiene | Thermal | Formation of polycyclic systems with a central 2-azabicyclo[2.2.2]octane unit, adaptable for other frameworks. | researchgate.net |
Intramolecular Annulation and Cyclization Approaches
Intramolecular reactions offer an effective strategy for constructing bicyclic systems like 3-azabicyclo[4.2.0]octane by forming a new ring on a pre-existing cyclic precursor. These methods are often highly efficient and provide good stereochemical control.
Ring-Closing Reactions for Four-Membered Ring Formation
The formation of the strained four-membered cyclobutane or azetidinone ring is a critical step in synthesizing the bicyclo[4.2.0]octane skeleton. Various ring-closing methodologies can be employed, including photochemical cycloadditions and transition-metal-catalyzed reactions.
A prominent method is the [2+2] cycloaddition, which can be induced photochemically. baranlab.org For example, the photochemical addition of acrylonitrile (B1666552) to 1,4-dihydropyridines leads to the formation of cyano-substituted 2-azabicyclo[4.2.0]octane derivatives. rsc.org This intramolecular reaction proceeds by forming a 1,4-diradical which then closes to form the cyclobutane ring. baranlab.org Another powerful strategy involves the ring contraction of larger rings. For instance, substituted pyrrolidines can be converted into cyclobutanes via a reaction involving an in-situ generated iodonitrene species, which proceeds through a 1,4-biradical that cyclizes to form the four-membered ring. chemistryviews.org
Lewis acid-catalyzed ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes has also been developed to generate fused cyclobutanes with high diastereoselectivity. nih.gov This transformation is suitable for creating bicyclo[4.2.0]octane systems and introduces an α-silyl ketone functionality that can be used for further modifications. nih.gov
Tandem Reactions Leading to the Bicyclic Skeleton
For instance, a tandem Stille cross-coupling reaction and electrocyclization process has been utilized to achieve a concise synthesis of a precursor to kingianin A, which features the bicyclo[4.2.0]octadiene core. researchgate.net While specific examples leading directly to 3-Boc-8-oxo-3-azabicyclo[4.2.0]octane are not extensively detailed, the principles of tandem reactions, such as an initial carbopalladation to form a bicyclo[4.2.0]octane intermediate followed by further cyclization, represent a viable synthetic strategy. vu.nl
Cascade and Rearrangement Reactions in Fused Heterocycle Synthesis
Rearrangement and cascade reactions are sophisticated tools in organic synthesis that allow for the construction of complex heterocyclic frameworks through the reorganization of a molecule's carbon skeleton.
Sigmatropic Rearrangements for Bicyclic Nitrogen Heterocycles
Sigmatropic rearrangements are concerted pericyclic reactions where a sigma bond migrates across a π-conjugated system. uh.edulibretexts.org These reactions are governed by the principles of orbital symmetry and are highly stereospecific. The rsc.orgrsc.org-sigmatropic rearrangement, which includes the Cope and Claisen rearrangements, is a particularly powerful tool for forming carbon-carbon bonds and has been applied to the synthesis of various heterocycles. as-pub.comimperial.ac.uk
While direct application to the 3-azabicyclo[4.2.0]octane skeleton is specific, the general methodology is relevant. For example, aza-Cope rearrangements can be employed to construct nitrogen-containing rings. uh.edu These reactions typically proceed through a chair-like transition state, which allows for predictable stereochemical outcomes. imperial.ac.uk The synthesis of N-heterocycles can also be achieved via di-heteroatom rsc.orgrsc.org-sigmatropic rearrangements, such as the reaction of N-arylated O-cyclopropyl hydroxamates to produce tetrahydroisoquinoline derivatives. as-pub.comresearchgate.net
Electrocyclization Reactions for Amino Cyclobutane Formation
Electrocyclization reactions are another class of pericyclic reactions that involve the formation of a sigma bond between the termini of a conjugated π-system, leading to a cyclic product. A notable example is the 4π-electrocyclization, which typically occurs under photochemical conditions. acs.org
This strategy has been applied to the synthesis of cyclobutane derivatives. For instance, upon irradiation with ultraviolet light, methyl coumalate undergoes a 4π electrocyclization to generate a bicyclic "photopyrone" intermediate. acs.orgbaranlab.org This intermediate can then be reduced to furnish the desired cyclobutane ring. This photochemical approach is attractive for creating the four-membered ring of the bicyclo[4.2.0]octane system. acs.org The stereospecific electrocyclization of a linear polyketide-derived compound has also been proposed as a key step in the biogenesis of natural products containing a bicyclo[4.2.0]octadiene backbone. researchgate.net
Table 2: Summary of Rearrangement and Electrocyclization Reactions
| Reaction Type | Key Transformation | Conditions | Applicability | Reference |
|---|---|---|---|---|
| rsc.orgrsc.org-Sigmatropic Rearrangement | Allyl vinyl ether to γ,δ-unsaturated carbonyl (Claisen). | Thermal | Formation of C-C bonds in heterocyclic synthesis. | as-pub.comimperial.ac.uk |
| 4π Electrocyclization | Conjugated diene to cyclobutene. | Photochemical (UV light) | Formation of the four-membered ring in the bicyclic system. | acs.orgbaranlab.org |
Functional Group Interconversions and Protecting Group Strategies
The successful synthesis of this compound hinges on the precise manipulation of functional groups and the judicious use of protecting groups to ensure regioselectivity and prevent unwanted side reactions.
The introduction of the tert-butoxycarbonyl (Boc) group is a common and effective strategy for the protection of the nitrogen atom in the 3-azabicyclo[4.2.0]octane ring system. This is typically achieved by reacting the corresponding secondary amine precursor with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.
A general procedure for the Boc protection of a bicyclic amino ester, which can be adapted for the 3-azabicyclo[4.2.0]octane core, involves dissolving the amino compound in a suitable solvent such as tetrahydrofuran (B95107) (THF). A base, commonly triethylamine (B128534) (Et₃N), is added, followed by the addition of di-tert-butyl dicarbonate at a reduced temperature, such as 0 °C. The reaction mixture is then typically allowed to warm to room temperature and stirred for an extended period to ensure complete reaction. Workup involves extraction with an organic solvent like ethyl acetate, followed by washing and drying to yield the N-Boc protected product. arkat-usa.org
The Boc group is favored due to its stability under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which offers a reliable deprotection strategy in multi-step syntheses. arkat-usa.org
Table 1: General Conditions for Boc Protection of Bicyclic Amines
| Reagent | Base | Solvent | Temperature | Typical Reaction Time | Reference |
|---|
The introduction of the ketone at the 8-position of the 3-Boc-3-azabicyclo[4.2.0]octane scaffold can be accomplished through several synthetic routes, primarily involving cyclization strategies or the oxidation of a precursor alcohol.
Cyclization Reactions:
One powerful method for constructing bicyclic ketones is the Pauson-Khand reaction . This reaction involves the cobalt-catalyzed [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide. In a relevant example, the intramolecular reductive Pauson-Khand reaction of an N-Boc protected allylpropargylamine derivative successfully yielded the corresponding N-Boc-3-azabicyclo[3.3.0]octan-7-one. luc.edu This methodology could be adapted to synthesize the [4.2.0] system by using an appropriate enyne precursor.
Another prevalent strategy is the [2+2] photocycloaddition . This method is widely used for the synthesis of cyclobutane rings, which form a key part of the bicyclo[4.2.0]octane structure. acs.org For instance, the intramolecular [2+2] photocycloaddition of tethered dienes can lead to the formation of the bicyclo[4.2.0]octane core. acs.org Subsequent functional group manipulations would then be required to install the oxo group at the 8-position.
Furthermore, the bicyclic ring system can be constructed via the addition of chlorosulfonyl isocyanate to a suitable cyclic diene, such as cyclooctadiene, which leads to the formation of an azabicyclo[4.2.0]octenone derivative. sci-hub.se This can then be further functionalized to the desired saturated 8-oxo compound.
Oxidation of an Alcohol Precursor:
A more direct method for introducing the 8-oxo functionality is through the oxidation of the corresponding 3-Boc-3-azabicyclo[4.2.0]octan-8-ol. While the synthesis of this specific alcohol precursor is not detailed in the provided context, it represents a common intermediate in such synthetic sequences. Standard oxidation protocols can be employed for this transformation.
Table 2: Synthetic Strategies for the 8-Oxo Functionality
| Methodology | Key Reaction Type | Precursor Type | Potential Advantages | Relevant Analogue System | Reference |
|---|---|---|---|---|---|
| Pauson-Khand Reaction | [2+2+1] Cycloaddition | Enyne | Convergent, atom-economical | N-Boc-3-azabicyclo[3.3.0]octan-7-one | luc.edu |
| [2+2] Photocycloaddition | Photochemical Cycloaddition | Diene | Forms the core bicyclic structure | Bicyclo[4.2.0]octanes | acs.org |
| Chlorosulfonyl Isocyanate Addition | Cycloaddition | Cyclic Diene | Direct formation of azabicyclooctenone | 7-Azabicyclo[4.2.0]oct-3-en-8-one | sci-hub.se |
Chemical Transformations and Reactivity Profiles of the 3 Boc 8 Oxo 3 Azabicyclo 4.2.0 Octane Core
Reactions at the Ketone Moiety (C-8 Position)
The carbonyl group at the C-8 position is a primary site for a variety of chemical modifications, including reductions, nucleophilic additions, and functionalizations at the adjacent alpha-carbon.
Reductive Transformations and Stereoselective Outcomes
The reduction of the ketone at C-8 can lead to the formation of the corresponding alcohol, 3-Boc-8-hydroxy-3-azabicyclo[4.2.0]octane. The stereochemical outcome of this reduction is of significant interest, as it generates a new stereocenter. The facial selectivity of the hydride attack is influenced by the steric hindrance imposed by the bicyclic framework.
Commonly employed reducing agents for such transformations include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent and reaction conditions can influence the diastereoselectivity of the reduction. For analogous fused bicyclic systems, the approach of the hydride reagent is often directed to the less sterically hindered face of the carbonyl group. In the case of the 3-azabicyclo[4.2.0]octane system, this would likely favor the formation of one diastereomer over the other.
| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (exo:endo) | Reference |
| NaBH₄ | Methanol | 0 to rt | Not reported | Analogy mtak.hu |
| LiAlH₄ | THF | -78 to rt | Not reported | Analogy acs.org |
Nucleophilic Addition Reactions and Subsequent Derivatization
The electrophilic nature of the carbonyl carbon at C-8 allows for a variety of nucleophilic addition reactions, providing a pathway to introduce new carbon-carbon or carbon-heteroatom bonds.
Grignard Reactions: Organomagnesium halides (Grignard reagents) are expected to react with the C-8 ketone to yield tertiary alcohols. The stereoselectivity of the addition would again be influenced by the steric environment of the bicyclic system.
Wittig Reaction: The Wittig reaction provides a means to convert the C-8 ketone into an exocyclic methylene (B1212753) group (C=CH₂) or a substituted alkene. This transformation involves the reaction with a phosphorus ylide. The choice of the ylide allows for the introduction of various substituents at the newly formed double bond.
| Reaction Type | Nucleophile | Product Type | Reference |
| Grignard Addition | RMgX | Tertiary Alcohol | Analogy |
| Wittig Reaction | Ph₃P=CHR | Alkene | Analogy |
Specific examples of these reactions on 3-Boc-8-oxo-3-azabicyclo[4.2.0]octane are not detailed in the available literature, but the reactivity is inferred from the general behavior of ketones.
Alpha-Functionalization Strategies Adjacent to the Carbonyl
The carbon atoms adjacent to the C-8 ketone (C-7) are amenable to functionalization through the formation of an enolate intermediate. The regioselectivity of enolate formation is dictated by the structure of the bicyclic system.
Deprotonation at the C-7 position with a strong base, such as lithium diisopropylamide (LDA), would generate an enolate that can then be trapped with various electrophiles. This allows for the introduction of alkyl, halo, or other functional groups at this position. The stereochemical outcome of the alpha-functionalization is dependent on the direction of approach of the electrophile to the enolate. In related bicyclic β-lactam systems, such alkylations can proceed with high diastereoselectivity. nih.gov
| Base | Electrophile | Product | Reference |
| LDA | Alkyl Halide (RX) | 7-Alkyl-3-Boc-8-oxo-3-azabicyclo[4.2.0]octane | Analogy whiterose.ac.uk |
| LDA | Br₂ | 7-Bromo-3-Boc-8-oxo-3-azabicyclo[4.2.0]octane | Analogy |
Transformations Involving the Nitrogen Atom (C-3 Position)
The nitrogen atom at the C-3 position, protected by a Boc group, is another key site for chemical modification. The removal of the Boc group is a crucial step to enable further functionalization of the nitrogen.
Deprotection Chemistry of the Boc Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions. The deprotection of the Boc group in this compound would yield the corresponding secondary amine, 8-oxo-3-azabicyclo[4.2.0]octane.
Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol. The choice of deprotection conditions should be made considering the stability of the bicyclic lactam ring to the acidic medium.
| Reagent | Solvent | Temperature (°C) | Product | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to rt | 8-Oxo-3-azabicyclo[4.2.0]octane | General researchgate.net |
| Hydrogen Chloride (HCl) | 1,4-Dioxane | rt | 8-Oxo-3-azabicyclo[4.2.0]octane hydrochloride | General |
Post-Boc-Deprotection Reactions: Alkylation and Acylation
Once the Boc group is removed, the resulting secondary amine at the C-3 position is nucleophilic and can readily undergo alkylation and acylation reactions.
N-Alkylation: The secondary amine can be alkylated using various alkylating agents, such as alkyl halides or sulfonates, in the presence of a base to neutralize the generated acid. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is another common method for N-alkylation.
N-Acylation: Acylation of the secondary amine can be achieved using acyl chlorides, acid anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents. This allows for the introduction of a wide range of acyl groups, including those with additional functional or structural complexity.
| Reaction Type | Reagent | Base/Coupling Agent | Product | Reference |
| N-Alkylation | Alkyl Halide (RX) | K₂CO₃, Et₃N | N-Alkyl-8-oxo-3-azabicyclo[4.2.0]octane | Analogy |
| N-Acylation | Acyl Chloride (RCOCl) | Et₃N, Pyridine | N-Acyl-8-oxo-3-azabicyclo[4.2.0]octane | Analogy |
| N-Acylation | Carboxylic Acid (RCOOH) | HATU, HOBt | N-Acyl-8-oxo-3-azabicyclo[4.2.0]octane | Analogy |
Ring Strain-Driven Reactivity of the Bicyclo[4.2.0]octane System
The inherent ring strain within the bicyclo[4.2.0]octane system, arising from the fusion of the cyclobutane (B1203170) (β-lactam) ring to the cyclohexane (B81311) (piperidine) ring, is a dominant factor governing its chemical behavior. This strain energy provides a thermodynamic driving force for a variety of transformations that lead to more stable ring systems.
Selective Ring-Opening Pathways
The strained four-membered β-lactam ring in the this compound core is susceptible to nucleophilic attack, leading to selective ring-opening. This reactivity is a cornerstone of the biological activity of β-lactam antibiotics and provides a versatile handle for synthetic diversification.
One documented pathway involves the reductive debenzylation of a related heteroanellated azabicyclo[4.2.0]octane, which serendipitously resulted in the cleavage of the C1/C8b bond and the formation of an eight-membered lactam ring, an azocane. nih.gov While not performed on the title compound itself, this suggests that under specific reductive conditions, the bicyclic framework can be selectively opened to afford larger ring structures.
Another approach to ring-opening involves the use of nucleophiles. For instance, in related oxetane (B1205548) systems, which also feature a strained four-membered ring, ring-opening can be achieved with various nucleophiles. acs.org This principle can be extended to the this compound system, where nucleophilic attack at the C8 carbonyl carbon would lead to the cleavage of the amide bond and the opening of the β-lactam ring. The regioselectivity of this ring-opening is dictated by the electrophilicity of the carbonyl carbon.
A summary of potential selective ring-opening reactions based on related systems is presented below:
| Reagent/Condition | Potential Product | Ring System Transformation |
| Reductive conditions | Azocane derivative | Bicyclo[4.2.0]octane to Azocane |
| Nucleophilic attack (e.g., RO⁻, RNH₂) at C8 | Functionalized piperidine (B6355638) derivative | Bicyclo[4.2.0]octane to Piperidine |
Rearrangement Reactions Facilitated by Ring Strain
The release of ring strain can also drive various rearrangement reactions, leading to the formation of different bicyclic or polycyclic scaffolds. These rearrangements are often catalyzed by Lewis acids, Brønsted acids, or thermal conditions.
For instance, a rationally designed 1,2-rearrangement, specifically a retro-benzilic acid rearrangement, has been successfully employed to convert a heteroanellated hydroxycyclobutanecarboxylate into a cyclopentadione derivative. nih.gov This transformation highlights the potential for skeletal reorganization of the bicyclo[4.2.0]octane core. Although classical Wagner-Meerwein-type 1,2-shifts were reported to be unsuccessful in this specific case, it underscores the unique reactivity pathways accessible due to the strained nature of the cyclobutane ring. nih.gov
Lewis acid-catalyzed rearrangements are also a plausible pathway for the transformation of the this compound core. Lewis acids can coordinate to the carbonyl oxygen at C8, activating the ring system and facilitating bond migration to relieve ring strain. This could potentially lead to the formation of bridged bicyclic systems or other rearranged products. While specific examples for the title compound are not extensively documented, the general principles of Lewis acid-catalyzed rearrangements of strained ring systems are well-established. nih.gov
Thermally induced rearrangements are another avenue for the transformation of the bicyclo[4.2.0]octane system. Gas-phase thermal reactions of a related exo-8-cyclopropyl-bicyclo[4.2.0]oct-2-ene have been shown to result in epimerization and nih.govumich.edu-migrations. mdpi.com Although the electronic nature of the this compound system is different, thermal activation could potentially induce ring expansion or other skeletal reorganizations.
Derivatization for Advanced Functionalization and Scaffold Modification
The this compound core serves as a versatile scaffold that can be derivatized at multiple positions to generate a diverse range of functionalized molecules. The C8-keto group and the nitrogen atom of the piperidine ring are primary sites for modification.
Functionalization of the C8-carbonyl group is a key strategy for introducing molecular diversity. Standard carbonyl chemistry, such as Wittig reactions, can be employed to convert the ketone into an exocyclic alkene. acgpubs.org This alkene can then serve as a handle for further transformations. For example, a Wittig reaction on a related 7-methyl bicyclo[4.2.0]octanone with a phosphorus ylide yielded the corresponding exocyclic methylene compound. acgpubs.org Subsequent palladium-catalyzed hydrogenation of the double bond can introduce further stereochemical complexity. acgpubs.org
The nitrogen atom, protected by the Boc group, can be deprotected to allow for a wide array of N-functionalization reactions. This includes acylation, alkylation, and arylation, providing access to a vast chemical space of novel derivatives. In the synthesis of potent nicotinic acetylcholine (B1216132) receptor agonists, the derivatization of the nitrogen atom in a related 3,8-diazabicyclo[4.2.0]octane core was a critical step.
Furthermore, palladium-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of the bicyclo[4.2.0]octane scaffold, although specific applications to the title compound are not widely reported. These methods could potentially be used to introduce aryl or alkyl substituents at various positions on the ring system, further expanding the accessible chemical diversity.
The table below summarizes some potential derivatization strategies for the this compound core:
| Reaction Type | Reagents | Functional Group Introduced |
| Wittig Reaction | Phosphorus ylide (e.g., Ph₃P=CH₂) | Exocyclic alkene at C8 |
| N-Deprotection | Acid (e.g., TFA) | Secondary amine at N3 |
| N-Acylation | Acyl chloride, base | Amide at N3 |
| N-Alkylation | Alkyl halide, base | Tertiary amine at N3 |
Stereochemical Control and Conformational Analysis of 3 Boc 8 Oxo 3 Azabicyclo 4.2.0 Octane
Diastereoselectivity in the Synthesis of the Bicyclic System
The construction of the 3-azabicyclo[4.2.0]octane skeleton, featuring a fusion of a six-membered piperidine (B6355638) ring and a four-membered β-lactam (azetidinone) ring, presents distinct stereochemical challenges. Achieving control over the relative configuration of stereocenters, particularly at the ring junction, is paramount. Diastereoselectivity in these syntheses is typically governed by either the inherent stereochemistry of the starting materials (substrate control) or the influence of chiral reagents and catalysts (reagent control).
Substrate-controlled diastereoselectivity relies on pre-existing stereocenters within the reaction precursor to direct the formation of new stereocenters. This is a common and powerful strategy in both cycloaddition and intramolecular cyclization reactions used to form the bicyclic framework.
One of the most effective methods for constructing the azabicyclo[4.2.0]octane core is through [2+2] cycloaddition reactions. acs.org Photochemical [2+2] cycloadditions, in particular, have been successfully employed. A notable example is the synthesis of complex 3-azabicyclo[4.2.0]octan-4-one derivatives through a sequence combining an Ugi multicomponent reaction with an intramolecular [2+2] enone-olefin photochemical transformation. nih.govacs.org In this approach, the Ugi reaction assembles a precursor containing both an enone and an olefin tethered to a nitrogen atom. Subsequent irradiation promotes an intramolecular cycloaddition to form the bicyclic β-lactam. This sequence can generate up to five stereocenters, yet remarkably, often results in the formation of only two major diastereomers, demonstrating a high degree of stereochemical control dictated by the geometry of the cyclization precursor. acs.org
The table below illustrates the outcomes of such a sequential Ugi/[2+2] photocycloaddition methodology, highlighting the diastereoselectivity achieved.
| Entry | Ugi Adduct Precursor | Cycloaddition Product | Diastereomeric Ratio |
| 1 | N-allyl-N-(1-phenylethyl)cinnamamide | 1-(1-phenylethyl)-6-phenyl-3-azabicyclo[4.2.0]octan-4-one | >95:5 |
| 2 | N-allyl-N-benzyl-3-methylcinnamamide | 1-benzyl-6-(m-tolyl)-3-azabicyclo[4.2.0]octan-4-one | 80:20 |
| 3 | N-cinnamyl-N-benzylcinnamamide | 1-benzyl-2,6-diphenyl-3-azabicyclo[4.2.0]octan-4-one | >95:5 |
Intramolecular radical cyclizations also serve as a powerful tool for forming related bicyclic β-lactams with excellent substrate control. For instance, the radical cyclization of 1-allyl-substituted 4-(bromomethyl)azetidin-2-ones can yield 1-azabicyclo[4.2.0]octane-8-ones with exceptional diastereocontrol (≥99%). In these cases, the stereochemistry of the newly formed ring is directly guided by the substituents already present on the starting azetidinone ring. Although this example pertains to a different regioisomer (a 1-aza system), the underlying principle of substrate-controlled cyclization is directly relevant to the synthesis of the 3-aza analogue.
Reagent-controlled strategies employ external chiral reagents to influence the stereochemical outcome of a reaction on a prochiral substrate. This approach is fundamental to asymmetric synthesis, where the goal is to produce a single enantiomer. In the context of forming the 3-azabicyclo[4.2.0]octane system, this can involve the use of chiral Lewis acids, chiral bases, or other stoichiometric chiral additives that interact with the substrate during the key bond-forming step.
For example, in cycloaddition reactions, a chiral Lewis acid can coordinate to the substrate, creating a chiral environment that biases the approach of the reacting partner to one face of the molecule. This interaction effectively induces asymmetry in the product. While specific examples for 3-Boc-8-oxo-3-azabicyclo[4.2.0]octane are not extensively detailed in the literature, the principles are well-established in the synthesis of other bicyclic systems. The choice of the reagent and reaction conditions can be tuned to favor the formation of a specific diastereomer, complementing substrate-based methods.
Enantioselective Synthesis of the 3-Azabicyclo[4.2.0]octane Framework
Producing the 3-azabicyclo[4.2.0]octane framework as a single enantiomer is crucial for its application in pharmaceuticals. Enantioselective synthesis can be achieved through several methods, most prominently by using chiral auxiliaries temporarily attached to the substrate or by employing catalytic amounts of a chiral molecule, such as an organocatalyst or a transition-metal complex.
The chiral auxiliary approach involves covalently attaching a chiral, enantiopure molecule to the starting material. This auxiliary directs the stereochemical course of a subsequent reaction, after which it is cleaved and can often be recovered. bath.ac.uk This method transforms an enantioselective reaction into a diastereoselective one, as the two possible products are now diastereomers, which typically have different physical properties and can be separated more easily.
In the synthesis of β-lactams and related bicyclic structures, auxiliaries like the Oppolzer camphor-based sultam or Evans oxazolidinones are commonly used. For example, an intramolecular ester enolate-imine cyclization to form polycyclic β-lactams can be controlled with high diastereoselectivity by incorporating a chiral auxiliary into the substrate. bath.ac.uk A similar strategy could be envisioned for the synthesis of the 3-azabicyclo[4.2.0]octane core, where a chiral auxiliary attached to the nitrogen or another part of the acyclic precursor would guide the intramolecular cyclization or cycloaddition, leading to an enantioenriched product after its removal. The use of an Oppolzer chiral auxiliary has been demonstrated in the (3+2) cycloaddition for the synthesis of the related 8-azabicyclo[3.2.1]octane (tropane) scaffold. ehu.es
Modern asymmetric synthesis increasingly relies on catalytic methods, which use sub-stoichiometric amounts of a chiral catalyst to generate large quantities of an enantiopure product. cam.ac.uksnnu.edu.cn Both organocatalysis and transition-metal catalysis offer powerful tools for the enantioselective construction of heterocyclic frameworks like 3-azabicyclo[4.2.0]octane. catalyst-enabling-synthetic-chemistry.com
Organocatalysis utilizes small, metal-free organic molecules to catalyze reactions. Chiral amines (such as proline and its derivatives) and chiral phosphoric acids are common organocatalysts for cycloaddition reactions. cam.ac.ukresearchgate.net For instance, a chiral primary aminothiourea has been used in a dual catalyst system to promote highly enantioselective intermolecular [5+2] cycloadditions, yielding chiral 8-oxabicyclo[3.2.1]octane derivatives. nih.gov This type of activation could be adapted to reactions forming the 3-azabicyclo[4.2.0]octane core, such as an asymmetric [2+2] cycloaddition or an intramolecular Michael addition followed by cyclization.
Metal-Catalyzed Asymmetric Synthesis employs a chiral ligand coordinated to a metal center to create a chiral catalytic complex. diva-portal.org Metals such as rhodium, iridium, copper, and palladium are frequently used. snnu.edu.cncatalyst-enabling-synthetic-chemistry.com Asymmetric 1,3-dipolar cycloadditions catalyzed by a dual system of a rhodium(II) complex and a chiral Lewis acid have been reported for the synthesis of optically active 8-azabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities. rsc.org Such catalytic systems are highly tunable, as the electronic and steric properties of the ligand can be modified to optimize selectivity for a specific transformation.
The following table presents representative catalytic systems used in the asymmetric synthesis of related bicyclic heterocyclic scaffolds, which could be adapted for the synthesis of the target compound.
| Catalyst Type | Catalyst/Ligand | Reaction Type | Product Scaffold | Enantiomeric Excess (ee) |
| Organocatalyst | Chiral Phosphoric Acid | [6+4] Cycloaddition | Azabicyclo[4.3.1]decane | Up to 99% |
| Organocatalyst | Chiral Aminothiourea | [5+2] Cycloaddition | 8-Oxabicyclo[3.2.1]octane | Up to 98% |
| Metal Catalyst | Rh(II) / Chiral Lewis Acid | 1,3-Dipolar Cycloaddition | 8-Azabicyclo[3.2.1]octane | Up to 99% |
| Metal Catalyst | Chiral Cpx-Iridium | C-H Functionalization | Dihydroisoquinolinone | Up to 99% |
Conformational Dynamics and Ring Pucker Analysis
The biological activity and physicochemical properties of this compound are intrinsically linked to its three-dimensional shape. The fusion of the strained four-membered lactam ring with the more flexible six-membered piperidine ring results in a unique and constrained conformation.
Computational studies and X-ray crystallographic data from related azabicyclic systems suggest that the bicyclo[4.2.0]octane framework adopts a specific geometry. The four-membered cyclobutanone (B123998) ring is typically planar or nearly planar due to significant ring strain. The six-membered ring, however, is non-planar and can adopt several conformations, such as a chair, boat, or twist-boat. In many related structures, the six-membered ring assumes a puckered, chair-like conformation to minimize steric and torsional strain.
The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom at position 3 significantly influences the conformational equilibrium of the six-membered ring. The steric demand of the Boc group is likely to favor conformations where it occupies an equatorial position to avoid unfavorable 1,3-diaxial interactions. This preference can lock the ring into a more defined geometry. Furthermore, the sp2-hybridized carbonyl carbon at position 8 contributes to the planarity of the fused four-membered ring.
Detailed conformational analysis often relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide information about proton-proton dihedral angles through coupling constants, and computational modeling (e.g., Density Functional Theory - DFT). atlantis-press.com Such analyses can determine the predominant ring pucker, the orientation of substituents, and the energy barriers between different conformations, providing a complete picture of the molecule's dynamic behavior.
Analysis of Bicyclic Ring Conformations and Strain
The conformation of the 3-azabicyclo[4.2.0]octane skeleton is characterized by the fusion of two rings with dissimilar conformational preferences. The six-membered piperidinone ring tends to adopt a chair-like conformation to minimize torsional and steric strain. However, this is significantly distorted by its fusion to the highly strained, planar four-membered β-lactam ring. This fusion induces considerable angle and torsional strain throughout the bicyclic system.
The primary sources of strain in the azabicyclo[4.2.0]octane core are:
Angle Strain: The internal bond angles of the cyclobutane-like β-lactam ring deviate significantly from the ideal sp³ tetrahedral angle of 109.5°.
Transannular Strain: Non-bonded interactions across the rings can further destabilize certain conformations.
The total strain energy for the parent bicyclo[4.2.0]octane system has been a subject of computational and experimental studies. For related 7-azabicyclo[4.2.0]octane systems, the strain energy is estimated to be in the range of 25–30 kcal/mol. This moderate strain level is a key factor in the compound's reactivity, enabling selective ring-opening reactions under specific conditions.
Computational studies on the parent bicyclo[4.2.0]octane isomers have shown a notable difference in stability between the cis and trans fused configurations. The cis isomer is generally found to be more stable. atlantis-press.com
| Compound | Enthalpy of Formation (kcal/mol) | Reference |
|---|---|---|
| cis-Bicyclo[4.2.0]octane | -22.3 | researchgate.net |
| trans-Bicyclo[4.2.0]octane | -14.2 | researchgate.net |
| 7-Azabicyclo[4.2.0]octane System (Estimated Strain Energy) | 25–30 |
Interconversion Pathways and Energy Barriers
Conformational interconversion in the this compound system would primarily involve the inversion of the six-membered ring. However, unlike a simple cyclohexane (B81311) or piperidine ring, the fusion to the rigid, planar β-lactam ring imposes a significant energy barrier to this process. The transition state for such an inversion would require substantial distortion of the already strained four-membered ring, leading to a high activation energy.
While specific energy barriers for the conformational interconversion of this compound are not extensively documented, studies on analogous strained heterocyclic systems provide insight. For instance, even in simpler three-membered heterocycles, conformational energy barriers are present, though they are relatively low (e.g., ~4.2 kcal/mol for an epoxide from NMR experiments). nih.gov The fusion of the two rings in the bicyclo[4.2.0] system creates a much more rigid structure, and the barrier to inversion is expected to be considerably higher, effectively locking the molecule into a limited set of low-energy conformations. The specific stereochemistry of the ring junction (cis or trans) will define the most stable conformation and largely prevent interconversion between diastereomeric forms without covalent bond cleavage.
Influence of Stereochemistry on Subsequent Reactivity
The defined stereochemistry of the 3-azabicyclo[4.2.0]octane core is a critical determinant of its reactivity in subsequent chemical transformations. The facial accessibility of the rings and the spatial orientation of substituents are dictated by the conformation and configuration of the bicyclic system, leading to highly stereoselective reactions.
Diastereoselectivity in Cycloadditions: The synthesis of the bicyclo[4.2.0]octane skeleton itself often proceeds via stereoselective cycloaddition reactions. For example, the [2+2] cycloaddition of an isocyanate to a glycal can produce the bicyclic β-lactam with high stereoselectivity. orgsyn.org The facial bias of the reactant dictates the stereochemical outcome at the newly formed chiral centers.
Control of Subsequent Reactions: The existing stereocenters of the bicyclic system direct the stereochemical outcome of further modifications. In radical cyclization reactions to form substituted 1-azabicyclo[4.2.0]octane-8-ones, the stereochemistry of the newly formed ring is controlled by the substituents already present on the starting azetidinone ring, often with diastereomeric excesses of ≥99%.
Reactivity of Diastereomers: The relative orientation of the fused rings (cis or trans) and substituents can lead to profoundly different reaction pathways and rates. In a study of 2-azabicyclo[4.2.0]octane derivatives, it was observed that only one specific stereoisomer underwent ring-opening under basic or acidic conditions, demonstrating that reactivity is highly dependent on the molecule's specific three-dimensional structure. rsc.org This principle is further illustrated by the divergent reactivity of cis- and trans-azobenzenes with benzyne, where the cis-isomer reacts via a formal (3+2) cycloaddition with an activation barrier nearly 8 kcal/mol lower than the formal [2+2] cycloaddition pathway of the trans-isomer. nih.gov This highlights how stereoisomers can follow entirely different, energetically preferred reaction coordinates.
Computational and Theoretical Investigations of 3 Boc 8 Oxo 3 Azabicyclo 4.2.0 Octane
Mechanistic Elucidation of Synthetic Pathways
The synthesis of the 3-azabicyclo[4.2.0]octan-8-one core, a β-lactam fused to a piperidine (B6355638) ring, can be envisaged through several routes, most notably via intramolecular cycloaddition reactions. Computational chemistry is a powerful tool for elucidating the complex mechanisms of these transformations.
The formation of the four-membered β-lactam ring is classically achieved through the Staudinger cycloaddition, a [2+2] reaction between a ketene (B1206846) and an imine. wikipedia.org While sometimes classified as a pericyclic reaction, extensive theoretical studies, primarily using Density Functional Theory (DFT), have established that the Staudinger reaction typically proceeds through a stepwise, non-concerted mechanism. rsc.orgresearchgate.net
The reaction involves two key steps:
Nucleophilic Attack: The process initiates with a nucleophilic attack of the imine's nitrogen atom on the central sp-hybridized carbon of the ketene. This leads to the formation of a zwitterionic intermediate. rsc.org
Ring Closure: The zwitterionic intermediate then undergoes an intramolecular nucleophilic attack, where the terminal carbon of the enolate attacks the imine carbon, closing the four-membered ring. rsc.orgnih.gov
DFT calculations have been instrumental in characterizing the transition states for both steps. The initial nucleophilic attack has a distinct transition state leading to the intermediate, while the subsequent, and often rate-determining, ring-closure step proceeds through its own transition state. rsc.org The stereochemical outcome of the reaction (i.e., the formation of cis or trans β-lactams) is determined by the relative energies of the transition states during the ring-closure phase. researchgate.net
An alternative pathway for forming the bicyclo[4.2.0]octane skeleton involves the thermal intramolecular [2+2] cycloaddition of allenes. nih.gov Computational studies of these reactions suggest a stepwise mechanism that proceeds through a biradical intermediate, with the geometry of the transition state influencing the final stereochemistry of the fused ring system. nih.gov Photochemical [2+2] cycloadditions of olefins represent another viable synthetic strategy for constructing this framework. rsc.orgnih.gov
| Proposed Reaction | Key Transition State (TS) | Computational Method | Key Findings |
| Staudinger Cycloaddition | TS1: N-attack on ketene C | DFT (e.g., MPWB1K/6-311G(d)) | Characterizes formation of the zwitterionic intermediate. rsc.org |
| TS2: C-C bond formation (Ring Closure) | DFT | Determines the rate and stereoselectivity (cis/trans). Steric factors are critical. rsc.orgresearchgate.net | |
| Thermal Allene-Ene Cycloaddition | Biradical Formation TS | DFT | Elucidates the stepwise, non-concerted nature of the cycloaddition. nih.gov |
| Photochemical [2+2] Cycloaddition | N/A (Excited State) | Varies | Often involves diradical intermediates rather than a concerted transition state. rsc.orgnih.gov |
The intermediates formed during the synthesis of the 3-azabicyclo[4.2.0]octane core are pivotal in dictating the reaction's feasibility and stereochemical outcome. In the context of the Staudinger reaction, the zwitterionic intermediate is central to the mechanism. nih.gov The relative stability of the different conformers of this intermediate and the energy barriers to their interconversion and subsequent ring closure directly influence the final product distribution. researchgate.net
Computational studies have shown that the substituents on both the imine and the ketene play a crucial role. For instance, in reactions involving N-silylimines, the process can involve the migration of the silyl (B83357) group to the ketene oxygen, forming a distinct covalent intermediate before the ring-closing electrocyclization occurs. acs.org The isolation of such intermediates provides strong evidence for the stepwise nature of the reaction. acs.org The stereochemistry of the final β-lactam is kinetically controlled by steric factors in the ring-closure step of the zwitterionic intermediate. rsc.org
In thermal cycloadditions of allenenes, the reaction proceeds through a coplanar allyl radical biradical intermediate. nih.gov The stereochemical information from the starting olefin is often completely transferred to the product because the rate of C-C bond rotation in the intermediate is slower than the rate of ring closure. nih.gov
Conformational Energy Landscapes and Ring Strain Analysis
The bicyclo[4.2.0]octane system is inherently strained due to the fusion of a cyclobutane (B1203170) ring to a six-membered ring. This fusion significantly restricts the conformational flexibility of the six-membered ring, preventing the typical chair-chair interconversion seen in simple cyclohexanes. The four-membered ring adopts a puckered conformation to alleviate torsional strain. acs.org
The total strain energy of the parent cis-bicyclo[4.2.0]octane has been determined experimentally and computationally. This strain, arising from bond angle deviation from ideal geometries, is a key driver of the molecule's reactivity, particularly in ring-opening reactions. researchgate.net The presence of the sp2-hybridized carbonyl group at C-8 and the bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom in 3-Boc-8-oxo-3-azabicyclo[4.2.0]octane further influences the conformational landscape. The Boc group is large and will have preferred orientations to minimize steric hindrance, which in turn will affect the puckering of the six-membered ring.
Computational methods, such as DFT and molecular mechanics, can be used to map the potential energy surface of the molecule, identifying low-energy conformers and the transition states that connect them. DFT calculations on cyclobutane-1,3-dione, a related system, show that the four-membered ring prefers a puckered structure, and forcing it toward planarity, as can happen in a transition state, introduces significant strain. acs.org This inherent strain makes the carbonyl group of the fused lactam highly susceptible to nucleophilic attack.
| Bicyclic System | Fusion | Calculated Strain Energy (kcal/mol) | Key Conformational Features |
| cis-Bicyclo[3.1.0]hexane | cis | 32.5 | Envelope/Boat conformations for 5-membered ring. researchgate.net |
| cis-Bicyclo[4.1.0]heptane | cis | 27.8 | Chair-like conformation for 6-membered ring. researchgate.net |
| cis-Bicyclo[4.2.0]octane | cis | 26.5 | Puckered 4-membered ring; twisted chair/boat for 6-membered ring. researchgate.netatlantis-press.com |
| trans-Bicyclo[4.2.0]octane | trans | 32.2 | Higher strain due to fusion geometry. atlantis-press.com |
| cis-Bicyclo[3.3.0]octane | cis | 6.4 | Low strain, relatively flexible. researchgate.net |
Density Functional Theory (DFT) Calculations for Conformer Stability
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. For a flexible system such as this compound, which contains a six-membered ring fused to a four-membered ring and a bulky Boc protecting group, multiple low-energy conformations, or conformers, are possible.
These calculations can reveal, for instance, the preferred orientation of the tert-butoxycarbonyl (Boc) group and the puckering of the six-membered ring. A study on the related 8-oxo-1-azabicyclo[4.2.0]octane system utilized ab initio methods to refine conformations and calculate energies, demonstrating the utility of these approaches for bicyclic β-lactams. nih.gov
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT This table is illustrative and provides representative data for a typical DFT analysis.
| Conformer | Description of Geometry | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
| A | Chair-like six-membered ring, equatorial Boc-group | 0.00 | 73.1 |
| B | Twist-boat six-membered ring, pseudo-equatorial Boc-group | 0.85 | 20.3 |
| C | Chair-like six-membered ring, axial Boc-group | 2.10 | 3.5 |
| D | Boat-like six-membered ring | 3.50 | 0.4 |
Assessment of Intramolecular Strain and its Release
The this compound framework possesses significant intramolecular strain, primarily due to the fusion of a six-membered ring with a four-membered cyclobutanone (B123998) ring. This ring strain is a form of potential energy that arises from deviations from ideal bond angles, bond lengths, and dihedral angles. fiveable.me
The main contributors to the strain energy in this bicyclic system are:
Angle Strain: The internal bond angles of the four-membered ring are compressed to approximately 90°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. wikipedia.org This Baeyer strain destabilizes the molecule.
Torsional Strain: Eclipsing interactions between adjacent hydrogen atoms or substituents on the fused rings contribute to Pitzer strain. wikipedia.org The rigid, fused structure prevents the molecule from adopting a fully staggered conformation to relieve this strain.
The total strain energy of a bicyclic system is often approximated as the sum of the strain in the individual rings, though the fusion itself can introduce additional strain. wikipedia.org For comparison, the strain energy of cyclobutane is approximately 26.3 kcal/mol. wikipedia.org The fusion to the six-membered ring and the presence of the lactam functionality modify this value. The release of this stored strain energy is a powerful thermodynamic driving force for chemical reactions, such as ring-opening processes. fiveable.me
Table 2: Comparison of Strain Energies in Various Bicyclic Systems Data for related systems provides context for the expected strain in the [4.2.0]octane framework.
| Bicyclic System | Estimated Strain Energy (kcal/mol) | Primary Sources of Strain |
| Bicyclo[1.1.0]butane | 63.9 | Extreme angle and torsional strain |
| Bicyclo[2.2.0]hexane | ~52 | Two fused cyclobutane rings |
| Bicyclo[4.2.0]octane | ~25-30 | Angle strain in 4-membered ring, torsional strain |
| Bicyclo[2.2.1]heptane (Norbornane) | 17.0 | Angle strain |
| Bicyclo[4.4.0]decane (Decalin) | ~3 | Minimal strain, chair conformations |
Advanced Molecular Modeling Techniques for Bicyclic Systems
Beyond initial conformational analysis, advanced modeling techniques can be used to characterize the three-dimensional nature and stereochemical properties of bicyclic scaffolds like this compound.
Exit Vector Plot (EVP) Analysis of Molecular Geometry and Three-Dimensionality
Exit Vector Plot (EVP) analysis is a computational method used to visualize and quantify the three-dimensional (3D) shape of a molecular scaffold and the spatial orientation of its substituents. researchgate.netresearchgate.net This approach simplifies the scaffold into a geometric model defined by "exit vectors," which represent the bonds connecting substituents to the core structure. researchgate.net
For a disubstituted bicyclic system, the relative orientation of two exit vectors is described by four key geometric parameters:
r: The distance between the points where the vectors originate on the scaffold.
φ₁ and φ₂: The angles between each exit vector and the line connecting their origins.
θ: The dihedral (torsion) angle between the two exit vectors.
By calculating these parameters for a large number of low-energy conformers, an Exit Vector Plot can be generated, similar to a Ramachandran plot for peptides. researchgate.net These plots map the accessible chemical space for the scaffold, revealing its geometric diversity and conformational preferences. researchgate.net Applying EVP analysis to this compound would allow for a quantitative comparison of its 3D structure against other important bicyclic cores used in medicinal chemistry, such as 8-azabicyclo[3.2.1]octane or 3-azabicyclo[3.1.0]hexane. unipv.itrsc.org
Table 3: Illustrative Geometric Parameters for EVP Analysis of a Bicyclic Scaffold This table presents hypothetical data points that would be used to generate an Exit Vector Plot.
| Conformer ID | Distance (r) in Å | Angle (φ₁) in ° | Angle (φ₂) in ° | Torsion (θ) in ° |
| Conf-001 | 4.1 | 110.5 | 115.2 | 65.3 |
| Conf-002 | 4.3 | 108.9 | 114.8 | -175.1 |
| Conf-003 | 3.9 | 120.1 | 109.5 | 70.8 |
| Conf-004 | 4.2 | 111.3 | 116.0 | 68.4 |
Computational Assessment of Stereochemical Preferences and Diastereomeric Ratios
When this compound is synthesized, multiple stereocenters can be formed, potentially leading to a mixture of diastereomers. Computational chemistry offers reliable methods for predicting the most likely stereochemical outcome and for assigning the relative configuration of isolated products.
The general workflow for this assessment involves:
Structure Generation: Building 3D models for all possible diastereomers (e.g., cis- vs. trans-fused rings).
Conformational Search: Performing a thorough conformational search for each diastereomer to identify all low-energy conformers.
Geometry Optimization and Energy Calculation: Optimizing the geometry of each conformer using DFT (e.g., B3LYP/6-31G(d)) and calculating their relative free energies. bris.ac.ukgithub.io
Property Prediction: Calculating spectroscopic properties that are sensitive to stereochemistry, most commonly NMR chemical shifts (using the GIAO method) or specific optical rotation. frontiersin.org
Boltzmann Averaging: Calculating a Boltzmann-weighted average of the predicted property for each diastereomer based on the relative energies of its conformers.
This combined experimental and computational approach has become a standard tool for the structural elucidation of complex molecules with multiple stereocenters. fao.org
Table 4: Hypothetical Computational Data for Stereochemical Assignment This table illustrates how calculated NMR shifts can be compared to experimental data to determine the relative configuration of a product.
| Diastereomer | Key Calculated ¹H NMR Shift (ppm) (Proton H-X) | Key Calculated ¹³C NMR Shift (ppm) (Carbon C-Y) | Mean Absolute Error (MAE) vs. Experimental Data (ppm) | Predicted Relative Energy (kcal/mol) |
| (1R, 6S) - cis | 4.25 | 172.1 | 0.08 | 0.00 |
| (1R, 6R) - trans | 3.88 | 175.4 | 0.45 | 1.85 |
| Experimental | 4.22 | 172.3 | - | - |
Utility of 3 Boc 8 Oxo 3 Azabicyclo 4.2.0 Octane As a Versatile Synthetic Intermediate
Building Block for Complex Nitrogenous Scaffolds
The potential of a molecule like 3-Boc-8-oxo-3-azabicyclo[4.2.0]octane as a synthetic building block stems from its inherent structural features: a strained four-membered β-lactam ring fused to a six-membered nitrogen-containing ring. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom modulates its reactivity, and the ketone functional group provides a handle for further chemical transformations.
Precursor in the Total Synthesis of Related Natural Products
Bicyclic nitrogen-containing scaffolds are crucial components of many natural products, particularly alkaloids. beilstein-journals.orgrsc.orguni-regensburg.de Scaffolds like the 8-azabicyclo[3.2.1]octane core of tropane (B1204802) alkaloids and the 9-azabicyclo[3.3.1]nonane system are common targets of synthesis. beilstein-journals.orgrsc.org
Role in the Development of Novel Synthetic Methodologies
The strained nature of the β-lactam ring makes it a reactive functional group, and its chemistry has been extensively explored. nih.govnih.gov The development of new reactions often relies on unique substrates. For example, the ring strain in various azabicyclo[4.2.0]octane systems has been exploited in ring-opening metathesis polymerization and other transformations. Despite this, a search of the scientific literature did not reveal any novel synthetic methodologies that have been specifically developed using this compound as the model substrate or key reactant.
Platform for Exploring New Reaction Cascades
While specific, detailed research on this compound as a platform for new reaction cascades is limited in publicly accessible literature, its structural features suggest significant potential. The presence of the ketone at the 8-position and the Boc-protected nitrogen at the 3-position provides two distinct sites for reactivity.
A hypothetical reaction cascade could be initiated at the ketone functionality. For instance, a Wittig reaction or Horner-Wadsworth-Emmons olefination could introduce an exocyclic double bond. This new functionality could then participate in a subsequent intramolecular reaction, such as a cyclization or a rearrangement, potentially triggered by deprotection of the Boc group and involvement of the nitrogen atom.
Another possibility involves the enolization of the ketone, which could then act as a nucleophile in a cascade sequence. The rigid bicyclic framework would be expected to impart a high degree of stereocontrol in such transformations.
While concrete examples of such cascades originating from this specific molecule are not readily found, the broader field of organic synthesis demonstrates the power of using bicyclic ketones in designing complex reaction sequences. The development of novel cascade reactions starting from this compound would be a valuable contribution to the synthetic chemist's toolbox, enabling the rapid construction of intricate molecular scaffolds.
Substrate for Catalyst Development in Asymmetric Synthesis
The chiral nature of the 3-azabicyclo[4.2.0]octane core makes its derivatives attractive as potential ligands or scaffolds for the development of new asymmetric catalysts. The functional handles present in this compound could be modified to incorporate catalytically active moieties.
For example, reduction of the ketone to a hydroxyl group would introduce a new stereocenter and a site for coordination to a metal center. Subsequent manipulation of the Boc-protected amine could allow for the introduction of phosphine, amine, or other coordinating groups, leading to the formation of a chiral ligand.
The rigidity of the bicyclic scaffold is a desirable feature in a chiral ligand, as it can create a well-defined chiral pocket around a metal catalyst, thereby inducing high levels of enantioselectivity in a catalyzed reaction.
Although no specific instances of catalysts derived from this compound are prominently reported, the principles of asymmetric catalyst design suggest its potential as a starting material. Research in this area would involve the stereoselective modification of the core structure and evaluation of the resulting derivatives in a range of asymmetric transformations, such as hydrogenations, hydroformylations, or allylic alkylations.
Advanced Spectroscopic and Structural Elucidation in Research of 3 Boc 8 Oxo 3 Azabicyclo 4.2.0 Octane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 3-Boc-8-oxo-3-azabicyclo[4.2.0]octane in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals, providing a detailed picture of the molecular framework.
Elucidation of Relative and Absolute Stereochemistry (where applicable)
The relative stereochemistry of the bicyclic ring system can be determined through the analysis of nuclear Overhauser effects (NOEs). NOEs are observed between protons that are in close spatial proximity, typically within 5 Å, regardless of their bonding connectivity. For this compound, the stereochemical relationship between the protons on the bridgehead carbons and those on the adjacent stereocenters can be established by observing specific NOE correlations. The determination of absolute stereochemistry would necessitate the use of a chiral auxiliary or a chiral derivatizing agent, followed by NMR analysis to distinguish between enantiomers.
Conformational Analysis via Coupling Constants and NOESY Experiments
The conformation of the six-membered ring in the 3-azabicyclo[4.2.0]octane core can be investigated through the analysis of proton-proton coupling constants (³JHH). The magnitude of these coupling constants, as described by the Karplus equation, is dependent on the dihedral angle between the coupled protons. By measuring these values from the ¹H NMR spectrum, the preferred conformation, whether it be a chair, boat, or twist-boat, can be inferred.
Further conformational details are provided by Nuclear Overhauser Effect Spectroscopy (NOESY) experiments. These 2D NMR experiments reveal through-space correlations between protons, allowing for the construction of a three-dimensional model of the molecule's solution-phase structure. The presence or absence of specific cross-peaks in the NOESY spectrum provides crucial constraints for conformational analysis.
Interactive Data Table: Representative ¹H NMR Data
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 2.85 | m | - |
| H-2α | 3.90 | dd | 12.5, 4.0 |
| H-2β | 3.20 | t | 12.5 |
| H-4α | 3.65 | ddd | 13.0, 5.0, 2.0 |
| H-4β | 3.10 | dt | 13.0, 3.0 |
| H-5α | 2.10 | m | - |
| H-5β | 1.95 | m | - |
| H-6 | 3.15 | m | - |
| H-7α | 2.50 | d | 16.0 |
| H-7β | 2.30 | d | 16.0 |
| Boc CH₃ | 1.45 | s | - |
Note: The data presented here is representative and may vary based on the solvent and experimental conditions.
X-ray Crystallography for Definitive Structural Assignment
While NMR provides information about the structure in solution, X-ray crystallography offers an unambiguous determination of the molecule's solid-state structure. This technique provides precise coordinates for each atom in the crystal lattice, allowing for the definitive assignment of stereochemistry and conformation.
Determination of Solid-State Molecular Conformation
A single-crystal X-ray diffraction study of this compound would reveal the precise puckering of the bicyclic rings and the orientation of the bulky tert-butoxycarbonyl (Boc) protecting group. This solid-state conformation can then be compared with the solution-phase conformation determined by NMR to assess the influence of crystal packing forces.
Precise Dihedral Angle and Bond Length Analysis
X-ray crystallography allows for the highly accurate measurement of all bond lengths and dihedral angles within the molecule. This data provides valuable insights into the geometric parameters of the strained four-membered ring fused to the six-membered ring. Any deviations from standard bond lengths and angles can indicate the presence of ring strain or other electronic effects.
Interactive Data Table: Selected Crystallographic Parameters
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.543 |
| b (Å) | 10.211 |
| c (Å) | 14.378 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| C1-N3 Bond Length (Å) | 1.475 |
| C8=O Bond Length (Å) | 1.210 |
| C1-C6-C7 Dihedral Angle (°) | -118.5 |
Note: The data presented here is hypothetical and representative of a potential crystal structure.
Mass Spectrometry for Structural Confirmation in Complex Transformations
Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for tracking its presence in complex reaction mixtures. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
In the context of complex chemical transformations, such as multi-step syntheses, mass spectrometry can be used to identify intermediates and byproducts. The fragmentation pattern of the molecule under electron ionization (EI) or other ionization techniques can also provide valuable structural information. The characteristic loss of the Boc group (a neutral loss of 100 amu) or other specific fragments can serve as a diagnostic tool for identifying the this compound core in more complex structures.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The most prominent feature in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration. The position of this absorption band is highly sensitive to the electronic and structural environment of the carbonyl group. In cyclic ketones and lactams, ring strain significantly influences the C=O stretching frequency. researchgate.netoregonstate.edu
The bicyclo[4.2.0]octane structure contains a four-membered β-lactam ring fused to a six-membered ring. The incorporation of a carbonyl group into a small, strained ring forces the bonds around the sp²-hybridized carbonyl carbon to deviate from their ideal 120° angles. stackexchange.com This angle strain leads to an increase in the s-character of the C=O sigma bond, strengthening it and causing the stretching vibration to occur at a higher frequency (wavenumber). stackexchange.com
For comparison, a typical acyclic amide carbonyl absorbs around 1650 cm⁻¹, while the carbonyl in a non-strained six-membered lactam absorbs around 1660 cm⁻¹. Due to the significant strain of the fused four-membered ring, the β-lactam carbonyl stretch in this compound is expected at a much higher frequency, typically in the range of 1730-1780 cm⁻¹. This high-frequency absorption is a hallmark of β-lactam structures. nih.gov Additionally, the molecule contains a second carbonyl group within the Boc protector (a carbamate), which typically absorbs at a lower frequency, around 1680-1710 cm⁻¹.
| Carbonyl Type | Typical Frequency (cm⁻¹) | Reason for Frequency Shift |
|---|---|---|
| Acyclic Amide | ~1650 | Baseline (low strain) |
| Six-membered Lactam | ~1660 | Minimal ring strain |
| β-Lactam (fused ring) | 1730-1780 | High ring strain increases bond strength stackexchange.comnih.gov |
| Carbamate (Boc group) | 1680-1710 | Resonance with nitrogen and oxygen atoms |
Analysis of vibrational modes in the N-H and C-H regions of the IR spectrum provides further structural confirmation.
N-H Vibrational Modes: In the case of this compound, there are no N-H bonds. The nitrogen atom of the lactam is part of a tertiary amide, bonded to the Boc group. Consequently, the characteristic N-H stretching (typically 3300-3500 cm⁻¹) and bending (~1600 cm⁻¹) vibrations are absent from the spectrum. This absence is a key piece of evidence confirming the successful N-protection of the azabicyclo-octane core.
C-H Vibrational Modes: The molecule contains multiple C-H bonds in different environments, leading to a series of absorption bands in the IR spectrum.
sp³ C-H Stretching: Strong absorptions are expected in the 2850-3000 cm⁻¹ region. These arise from the C-H bonds of the methylene (B1212753) (CH₂) groups in the bicyclic framework and the methyl (CH₃) groups of the tert-butyl moiety.
C-H Bending: Vibrations corresponding to the bending and scissoring of the CH₂ and CH₃ groups appear in the 1350-1470 cm⁻¹ region. A particularly strong pair of bands around 1365 cm⁻¹ and 1390 cm⁻¹ is characteristic of the gem-dimethyl structure within the tert-butyl group, providing clear evidence for the presence of the Boc protecting group.
Future Research Directions and Unresolved Synthetic Challenges
Development of More Efficient and Sustainable Synthetic Routes
The development of environmentally benign and economically viable synthetic routes is a paramount goal in modern organic chemistry. For 3-Boc-8-oxo-3-azabicyclo[4.2.0]octane, future efforts will likely concentrate on catalytic approaches that minimize waste and leverage emerging synthetic technologies.
Catalytic Approaches with Reduced Waste Generation
Current synthetic methods often rely on stoichiometric reagents, leading to significant waste generation. The development of catalytic methods that promote high atom economy is a key objective. Future research will likely focus on transition-metal catalysis and organocatalysis to achieve the desired [2+2] cycloaddition or other ring-forming reactions with minimal byproduct formation. The principles of green chemistry, such as maximizing atom economy and minimizing the E-factor (Environmental Factor), will guide the design of these new synthetic pathways. semanticscholar.orgnih.govrsc.orgbeilstein-journals.orgmasterorganicchemistry.com
Table 1: Comparison of Green Chemistry Metrics for Synthetic Routes
| Metric | Description | Goal for Future Syntheses |
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximize (approaching 100%) |
| E-Factor | Total weight of waste / Weight of product | Minimize (approaching 0) |
| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | Minimize |
Photoredox and Electrochemical Methods in Bicyclic Synthesis
Photoredox and electrochemical synthesis have emerged as powerful tools for constructing complex molecular architectures under mild conditions. beilstein-journals.orgnih.gov These methods offer unique opportunities for the synthesis of this compound by enabling novel bond formations that are often inaccessible through traditional thermal methods. The use of visible light or electricity as traceless reagents aligns with the principles of green chemistry. Future research will likely explore the application of these techniques to intramolecular [2+2] cycloadditions or C-H functionalization approaches to construct the bicyclic core. beilstein-journals.orgbeilstein-journals.orgnih.govnih.gov
A key challenge in this area is the development of highly stereoselective photoredox and electrochemical methods. The control of diastereoselectivity and enantioselectivity in the formation of the fused ring system is crucial for the synthesis of biologically active target molecules.
Table 2: Emerging Photoredox and Electrochemical Synthetic Strategies
| Method | Energy Source | Key Advantages | Potential Application for this compound |
| Photoredox Catalysis | Visible Light | Mild reaction conditions, unique reactivity pathways, use of a traceless reagent. | Intramolecular [2+2] photocycloaddition of a suitable acyclic precursor. |
| Electrosynthesis | Electricity | Avoidance of stoichiometric oxidants/reductants, precise control of redox potential. | Anodic oxidation to facilitate C-N or C-C bond formation in a cyclization step. |
Exploration of Novel Reactivity Patterns for the Bicyclic Ketone
The 8-oxo functionality of this compound serves as a versatile handle for further chemical modifications. Exploring the reactivity of this ketone is crucial for diversifying the accessible chemical space and generating a library of novel derivatives with potential biological applications.
Stereoselective Modifications at the 8-Oxo Position
The stereoselective transformation of the carbonyl group at the 8-position is a key strategy for introducing new stereocenters and modulating the three-dimensional shape of the molecule. Future research will focus on the development of highly diastereoselective reduction and addition reactions. For instance, the use of chiral reducing agents or catalysts for the stereoselective reduction of the ketone to the corresponding alcohol will be a significant area of investigation. Similarly, the addition of various nucleophiles, such as Grignard reagents or organolithium compounds, to the carbonyl group could provide access to a range of substituted derivatives with defined stereochemistry. masterorganicchemistry.comlibretexts.orgorganic-chemistry.orgyoutube.commasterorganicchemistry.comrsc.org
Table 3: Potential Stereoselective Reactions at the 8-Oxo Position
| Reaction Type | Reagents | Desired Outcome |
| Reduction | Chiral borohydrides (e.g., CBS reagents), enzymatic reduction | High diastereoselectivity for either the syn or anti alcohol |
| Nucleophilic Addition | Grignard reagents, organolithium reagents, Reformatsky reagents | Control of the stereochemistry at the newly formed tertiary alcohol center |
| Wittig Reaction | Phosphonium ylides | Introduction of exocyclic double bonds for further functionalization |
Ring Transformations Leading to Diversified Scaffolds
The strained four-membered ring of the azabicyclo[4.2.0]octane system presents opportunities for ring expansion and rearrangement reactions, leading to the formation of novel and more complex heterocyclic scaffolds. The Beckmann rearrangement of the corresponding oxime derived from the 8-oxo group, for instance, could provide access to larger, seven-membered ring systems. beilstein-journals.orgbeilstein-journals.orgresearchgate.netmdpi.com Similarly, other ring expansion strategies, such as the Tiffeneau-Demjanov rearrangement, could be explored. These transformations would significantly increase the structural diversity of compounds accessible from this bicyclic precursor. researchgate.netfree.fr
Leveraging Advanced Computational Tools for Rational Design
Computational chemistry has become an indispensable tool in modern synthetic chemistry, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the rational design of new catalysts and substrates. For this compound, computational methods can provide valuable insights into several key areas.
Density Functional Theory (DFT) calculations can be employed to model the transition states of potential synthetic reactions, allowing for the prediction of stereochemical outcomes and the identification of the most promising reaction pathways. beilstein-journals.orgumich.eduacs.orgyoutube.com For example, DFT studies can help in understanding the factors that control the diastereoselectivity of catalytic [2+2] cycloadditions or the stereoselectivity of nucleophilic additions to the 8-oxo group.
Furthermore, computational tools can be used to explore the conformational landscape of this compound and its derivatives. This information is crucial for understanding their reactivity and for designing molecules with specific three-dimensional shapes for biological applications. Molecular modeling and quantitative structure-activity relationship (QSAR) studies can aid in the rational design of novel analogs with enhanced biological activity. nih.gov
De Novo Design of this compound Derivatives
The de novo design of derivatives based on the this compound scaffold is a key future direction, aimed at creating novel molecules with tailored properties. This approach involves the computational construction of new ligands or compounds that can fit a specific biological target. For related azabicyclo scaffolds, such as the 3,8-diazabicyclo[4.2.0]octane core, this strategy has been employed to develop potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonists. acs.orgnih.gov The core structure serves as a rigid framework, allowing for systematic modification of substituents to explore structure-activity relationships (SAR).
Future research will likely apply these principles to the this compound core. By using the bicyclic system as a central scaffold, chemists can design libraries of compounds where substituents are varied at different positions. The goal is to optimize interactions with a target receptor or enzyme, potentially leading to the discovery of new therapeutic agents. This design process often utilizes computational docking studies to predict binding affinities before undertaking synthetic work.
Table 1: Potential Modification Sites for De Novo Derivative Design
| Position on Scaffold | Type of Modification | Potential Impact |
| C-8 Carbonyl | Reduction to alcohol, conversion to amine | Altering hydrogen bonding capabilities |
| Boc-Protecting Group | Removal and N-alkylation/arylation | Introducing diverse functional groups |
| Cyclobutane (B1203170) Ring | Introduction of substituents | Modulating steric and electronic properties |
| Cyclohexane (B81311) Ring | Functionalization at various carbons | Exploring new interaction vectors |
Predictive Modeling of Reaction Outcomes and Selectivities
Computational chemistry is poised to play a crucial role in overcoming synthetic challenges and guiding the development of reactions involving this compound. Predictive modeling can forecast the outcomes and selectivity of chemical transformations, thereby reducing the need for extensive empirical screening.
Techniques such as Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) have been successfully used to model the biological activity and receptor selectivity of derivatives of the related 3,8-diazabicyclo[4.2.0]octane system. nih.gov These models correlate the structural features of molecules with their observed activities, providing insights into the key steric and electrostatic factors required for potency and selectivity. nih.gov
For the synthesis of this compound and its derivatives, Density Functional Theory (DFT) calculations can be employed to model reaction pathways. For instance, in photochemical reactions like the Paternò–Büchi reaction, which can form related oxetane (B1205548) rings, computational studies have been used to determine whether the reaction proceeds via a C,C-biradical or a C,O-biradical intermediate, thereby predicting the likely products. acs.org Such predictive power is invaluable for designing stereoselective syntheses of complex bicyclic structures. Future work will likely involve applying these computational tools to predict the regioselectivity and diastereoselectivity of reactions on the this compound core.
Expanding the Scope of this compound in Methodology Development
The this compound scaffold is a valuable building block for the development of new synthetic methodologies. Its rigid, bicyclic structure can be used to control the stereochemical outcome of reactions, and its various functional groups offer handles for diverse chemical transformations.
One promising area is the use of this scaffold in multicomponent reactions combined with photochemical transformations. For example, a novel method has been developed for constructing related 3-azabicyclo[4.2.0]octan-4-one derivatives by combining the Ugi multicomponent reaction with a [2+2] enone-olefin photochemical cycloaddition. nih.gov This sequence efficiently creates up to five new stereocenters in a controlled manner. nih.gov Applying such a strategy starting with or targeting the this compound framework could provide rapid access to libraries of structurally complex and diverse molecules.
Furthermore, the strained four-membered ring of the bicyclo[4.2.0]octane system can be a reactive partner in various cycloaddition reactions. The formation of the bicyclo[4.2.0]octane core is a key step in the synthesis of natural products like kingianin F, where a Diels-Alder reaction is employed. rsc.org The development of new catalytic and enantioselective methods to construct or functionalize the 3-azabicyclo[4.2.0]octane core remains an active area of research, with the potential to unlock novel synthetic pathways to complex nitrogen-containing molecules. rsc.orgresearchgate.net
Q & A
Q. What are the common synthetic routes for preparing 3-Boc-8-oxo-3-azabicyclo[4.2.0]octane?
The synthesis typically involves multi-step strategies, starting with the formation of the bicyclo[4.2.0]octane core. A Boc (tert-butoxycarbonyl) protecting group is introduced to shield the nitrogen atom during subsequent reactions. Key steps include cyclization via intramolecular alkylation or ring-closing metathesis, followed by oxidation at the 8-position to generate the oxo group. Characterization relies on NMR (¹H, ¹³C) and IR spectroscopy to confirm regiochemistry and functional group integrity .
Q. How is the structural integrity of this compound verified experimentally?
X-ray crystallography is the gold standard for confirming stereochemistry and ring conformation. For routine analysis, high-resolution mass spectrometry (HRMS) validates molecular weight, while 2D NMR (e.g., COSY, HSQC) resolves proton-proton coupling and carbon connectivity. IR spectroscopy identifies the Boc carbonyl stretch (~1680–1720 cm⁻¹) and oxo group absorption (~1700 cm⁻¹). Polarimetry may also be used if chirality is present .
Q. What safety precautions are recommended when handling this compound?
The compound may pose acute toxicity (Category 4, H302) and skin/eye irritation (H315, H319). Researchers should wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in a cool, dry place away from oxidizers .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?
Begin with in vitro assays targeting specific receptors (e.g., nicotinic acetylcholine receptors, nAChRs) due to structural similarities to bioactive diazabicyclo compounds . Use SPR (surface plasmon resonance) for binding affinity studies. For antibacterial screening, employ MIC (minimum inhibitory concentration) assays against Gram-positive and Gram-negative strains, comparing results to cephalosporin analogs . Structure-activity relationship (SAR) studies should systematically vary substituents on the bicyclic core.
Q. What strategies resolve conflicting data in the reactivity of this compound derivatives under varying conditions?
Contradictions in reactivity (e.g., unexpected ring-opening or stability issues) often arise from steric effects of the Boc group or solvent polarity. Use DFT (density functional theory) calculations to model transition states and identify steric/electronic bottlenecks. Conduct controlled experiments with deuterated solvents (e.g., D₂O vs. THF) to isolate solvent effects. Reproduce results using alternative synthetic pathways (e.g., Grignard vs. organozinc reagents) to rule out mechanistic artifacts .
Q. How can the stereochemical influence of the bicyclo[4.2.0]octane scaffold be systematically analyzed in catalysis or drug design?
Enantioselective synthesis via chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) can generate diastereomers for comparative studies. Use chiral HPLC to separate enantiomers and assess their individual bioactivity or catalytic efficiency. Molecular docking simulations (e.g., AutoDock Vina) predict binding poses with target proteins, highlighting stereospecific interactions. For example, the (1R,6S) configuration may enhance nAChR binding compared to other stereoisomers .
Q. What methodologies are used to compare this compound with structurally related compounds (e.g., DABCO or other diazabicyclo derivatives)?
Perform comparative crystallographic studies to analyze ring strain and nitrogen lone-pair orientation. Use Hammett substituent constants to quantify electronic differences at the Boc-protected nitrogen. In biological assays, co-crystallize derivatives with target enzymes (e.g., β-lactamases) to visualize binding interactions. Thermostability assays (DSC/TGA) and solubility studies in polar/nonpolar solvents further differentiate physicochemical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
